furo[3,2-b]pyridin-3(2H)-one
Description
Contextualization within Furo[3,2-b]pyridine (B1253681) Ring Systems and Related Heterocycles
Furo[3,2-b]pyridin-3(2H)-one belongs to the larger class of furopyridines, which are heterocyclic compounds composed of a furan (B31954) ring fused to a pyridine (B92270) ring. ontosight.ai The fusion of these two aromatic rings results in a bicyclic system with distinct chemical and physical properties. ontosight.ai The specific nomenclature, furo[3,2-b]pyridine, denotes the manner in which the furan ring is fused to the 'b' face of the pyridine ring at positions 3 and 2. The "(2H)-one" suffix indicates the presence of a carbonyl group at the 3-position and a saturation at the 2-position of the pyridine ring.
This structural arrangement creates a unique electronic environment that influences the molecule's reactivity and its interactions with biological targets. The furo[3,2-b]pyridine core is one of several possible isomers of furopyridines, each with its own characteristic properties and applications. Other examples include furo[3,2-c]pyridines and furo[2,3-c]pyridines. acs.orgsmolecule.com The broader family of heterocyclic compounds also includes the individual components, furan and pyridine, as well as other fused systems like benzofurans and quinolines, where a benzene (B151609) ring is fused to a furan or pyridine ring, respectively. wikipedia.org
Significance of the this compound Core as a Privileged Scaffold and Building Block in Research
The furo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. nih.govsigmaaldrich.commedchemexpress.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of new therapeutic agents. The versatility of the furo[3,2-b]pyridine system allows for the synthesis of a wide array of derivatives with diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai
Its utility as a building block stems from its synthetic accessibility and the potential for functionalization at various positions on the ring system. This allows chemists to systematically modify the structure to optimize its interaction with specific biological targets. For instance, research has shown that derivatives of the furo[3,2-b]pyridine scaffold can act as potent and selective inhibitors of certain kinases, which are enzymes involved in cell signaling pathways that are often dysregulated in diseases like cancer. nih.govsigmaaldrich.commedchemexpress.comresearchgate.netresearchgate.net Furthermore, some furo[3,2-b]pyridine derivatives have been identified as modulators of the Hedgehog signaling pathway, which plays a crucial role in embryonic development and can contribute to cancer when improperly activated. nih.govsigmaaldrich.commedchemexpress.comresearchgate.net
The following table provides an overview of the research applications of some furo[3,2-b]pyridine derivatives:
| Derivative Type | Research Application |
| 3,5-disubstituted furo[3,2-b]pyridines | Potent and selective inhibitors of cdc-like kinases (CLKs). nih.govsigmaaldrich.commedchemexpress.comresearchgate.net |
| 3,5,7-trisubstituted furo[3,2-b]pyridines | Modulators of the Hedgehog signaling pathway. researchgate.net |
| 2-substituted furo[3,2-b]pyridines | Potential cytotoxic agents against cancer cell lines. nih.govbenthamdirect.com |
| Furo[3,2-b]pyridine-3-carboxamide | Building block for more complex heterocycles; exhibits anticancer, antimicrobial, and anti-inflammatory properties. |
Historical Development and Overview of Prior Research on Related Pyridine and Furan Heterocycles
The study of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements in their rings, has its roots in the 19th century. wikipedia.orgijarsct.co.inresearchgate.net The foundational discoveries of simple heterocycles like furan and pyridine laid the groundwork for the exploration of more complex fused systems.
Furan was first prepared in 1831 by the German chemist Heinrich Limpricht, and its derivative, furfural, was produced by John Stenhouse from various vegetable materials. numberanalytics.com Pyridine was discovered in 1849 by the Scottish chemist Thomas Anderson as a constituent of bone oil. numberanalytics.com The initial understanding of the structures of these compounds was limited, but with the advent of modern analytical techniques, their cyclic and aromatic nature was confirmed. numberanalytics.com
The development of synthetic methods for these basic heterocycles paved the way for the creation of a vast number of derivatives and fused-ring systems. The initial applications of these compounds were often in the dye industry. numberanalytics.com However, as our understanding of biological processes grew, so did the recognition of the importance of heterocycles in medicine. Today, a significant percentage of all known organic compounds are heterocyclic, and they are integral components of numerous pharmaceuticals. wikipedia.orgopenmedicinalchemistryjournal.com The exploration of fused systems like furopyridines represents a natural progression in this field, building upon the rich history of research into their constituent monocyclic rings. bohrium.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-4-10-6-2-1-3-8-7(5)6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBITTYWTCTZBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Furo 3,2 B Pyridin 3 2h One and Its Derivatives
Classical Multi-Step Synthesis Approaches
Classical approaches to the synthesis of furo[3,2-b]pyridin-3(2H)-one and its derivatives typically involve multi-step sequences that rely on fundamental organic reactions. These methods have been instrumental in providing access to the core structure and allowing for the initial exploration of its chemical space.
Cyclization Reactions for this compound Ring Formation
A key classical strategy for the formation of the this compound ring system is the Dieckmann condensation. This intramolecular cyclization of a suitably substituted pyridine (B92270) precursor provides a direct route to the target lactam. A notable example involves the O-alkylation of ethyl 3-hydroxypyridine-2-carboxylate with ethyl bromoacetate (B1195939) to yield a diester intermediate. This diester then undergoes a Dieckmann condensation, followed by hydrolysis and decarboxylation, to afford this compound.
Functionalization of Precursor Molecules
The functionalization of readily available pyridine precursors is a cornerstone of classical synthetic strategies. The synthesis of this compound often commences with precursors such as 3-hydroxypyridine (B118123) derivatives. For instance, ethyl 3-hydroxypyridine-2-carboxylate serves as a versatile starting material. The hydroxyl group can be alkylated with reagents containing an ester functionality, thereby introducing the necessary carbon framework for the subsequent intramolecular cyclization to form the furanone ring. This approach allows for the introduction of substituents on the furan (B31954) ring by using appropriately substituted alkylating agents.
Strategies Involving Doebner's Conditions and Derivatives
The Doebner reaction, a well-established method for the synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, offers a conceptual framework for the construction of pyridine rings. wikipedia.org While direct application of Doebner's conditions to form the this compound system is not extensively documented, the principles of condensing amine, aldehyde, and a dicarbonyl equivalent are relevant to pyridine ring synthesis in general. nih.gov For instance, the Hantzsch pyridine synthesis, a related condensation reaction, can be used to construct the pyridine ring which can then be further functionalized to serve as a precursor for the this compound core. The challenge lies in the stability of the furan ring under the often acidic conditions of these classical pyridine syntheses.
Reductive Cyclization and Aromatization Protocols
Reductive cyclization and subsequent aromatization represent another classical pathway to furopyridine systems. In a typical sequence leading to the aromatic furo[3,2-b]pyridine (B1253681), the carbonyl group of the this compound ring can be reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165). The resulting 2,3-dihydrofuro[3,2-b]pyridin-3-ol (B25537) can then be dehydrated, often with a strong acid, to introduce a double bond and form the fully aromatic furo[3,2-b]pyridine. This two-step process of reduction followed by aromatization is a common strategy to convert the lactam into the corresponding aromatic heterocycle. rsc.org
Modern and Sustainable Synthetic Strategies
Contemporary synthetic efforts have focused on developing more efficient and sustainable methods for the construction of the this compound scaffold. These modern strategies often employ transition metal catalysis to achieve bond formations that are difficult or require harsh conditions using classical methods.
Transition Metal-Catalyzed Syntheses of this compound (e.g., Sonogashira Cascade, Copper-Mediated Oxidative Cyclization, Palladium-Catalyzed Cross-Coupling)
Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, including furo[3,2-b]pyridines. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance.
Sonogashira Cascade Reactions:
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been effectively utilized in a cascade sequence to construct the furo[3,2-b]pyridine skeleton. A common approach involves the coupling of a 3-halopyridin-2-ol derivative with a terminal alkyne. The initial C-C bond formation is followed by an intramolecular C-O bond formation (cyclization) in a single pot. nih.gov This methodology provides a convenient route to 2-substituted furo[3,2-b]pyridines. The use of ultrasound irradiation has been shown to enhance the efficiency of this process. nih.gov
Interactive Data Table: Sonogashira Cascade for 2-Substituted Furo[3,2-b]pyridines nih.gov
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Phenylfuro[3,2-b]pyridine | 85 |
| 2 | 1-Hexyne | 2-Butylfuro[3,2-b]pyridine | 82 |
| 3 | 3-Phenyl-1-propyne | 2-Benzylfuro[3,2-b]pyridine | 80 |
| 4 | 4-Ethynyltoluene | 2-(p-Tolyl)furo[3,2-b]pyridine | 88 |
Copper-Mediated Oxidative Cyclization:
Copper-catalyzed reactions have emerged as a powerful tool for the formation of C-O bonds in heterocyclic synthesis. Intramolecular oxidative cyclization of suitable precursors using copper catalysts can lead to the formation of the furan ring in furopyridinones. While specific examples for the direct synthesis of this compound are emerging, copper-catalyzed intramolecular radical cyclization has been developed for the synthesis of related hydroxylated heterocyclic systems, suggesting the potential of this approach. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are versatile for the functionalization of the furo[3,2-b]pyridine core. These reactions, such as the Suzuki-Miyaura and Heck couplings, allow for the introduction of a wide range of substituents at various positions of the heterocyclic system, provided a suitable handle (e.g., a halogen) is present. nih.govrsc.orgrsc.org Furthermore, palladium-catalyzed intramolecular C-H activation has been developed for the synthesis of benzofuro[3,2-b]pyridines from 3-phenoxypyridine (B1582220) 1-oxides, which can be subsequently deoxygenated. researchgate.net This strategy highlights the potential of C-H activation for the construction of the furo[3,2-b]pyridine ring system.
Interactive Data Table: Palladium-Catalyzed Synthesis of Benzofuro[3,2-b]pyridines via C-H Activation researchgate.net
| Entry | Substrate (3-Phenoxypyridine 1-oxide) | Product (Benzofuro[3,2-b]pyridine) | Yield (%) |
| 1 | 3-Phenoxypyridine 1-oxide | Benzofuro[3,2-b]pyridine | 85 |
| 2 | 3-(4-Methylphenoxy)pyridine 1-oxide | 8-Methylbenzofuro[3,2-b]pyridine | 82 |
| 3 | 3-(4-Methoxyphenoxy)pyridine 1-oxide | 8-Methoxybenzofuro[3,2-b]pyridine | 80 |
| 4 | 3-(4-Chlorophenoxy)pyridine 1-oxide | 8-Chlorobenzofuro[3,2-b]pyridine | 75 |
Photochemical and Electrochemical Approaches to this compound
While traditional thermal methods dominate the synthesis of furo[3,2-b]pyridin-3(2H)-ones, photochemical and electrochemical approaches offer alternative pathways that can provide unique reactivity and milder reaction conditions. Research in this area is still emerging, but analogous transformations in related heterocyclic systems suggest potential applications.
Photochemical strategies could involve intramolecular cyclization of suitably substituted pyridine precursors. For instance, the photocyclization of N-acylpyridinium salts or pyridyl ethers bearing a pendant nucleophile could potentially lead to the formation of the fused furan ring. These reactions are often initiated by photoinduced electron transfer or homolytic bond cleavage, generating reactive intermediates that subsequently cyclize.
Electrochemical methods provide another avenue for the construction of the this compound core. Anodic oxidation of 3-hydroxypyridine derivatives with an appropriate side chain at the 2-position could induce an intramolecular cyclization. This approach avoids the need for harsh oxidizing agents and can often be performed at room temperature, contributing to a more sustainable synthetic process.
Green Chemistry Principles and Atom Economy in this compound Synthesis
The growing emphasis on sustainable chemical practices has spurred the development of greener synthetic routes to complex molecules like this compound. The principles of green chemistry, such as waste reduction, use of renewable resources, and energy efficiency, are being increasingly integrated into synthetic design.
One of the key principles of green chemistry is maximizing atom economy , which seeks to incorporate the maximum number of atoms from the reactants into the final product. Tandem or cascade reactions are particularly effective in achieving high atom economy by forming multiple bonds in a single operation, thereby reducing the number of synthetic steps and minimizing waste. For the synthesis of furo[3,2-b]pyridin-3(2H)-ones, a potential atom-economical approach would be a domino reaction starting from simple pyridine and furan precursors that assemble the core structure in a single pot.
The use of environmentally benign solvents and catalysts is another cornerstone of green chemistry. Water is an ideal green solvent, and its use in the synthesis of heterocyclic compounds is a growing area of research. Catalysts derived from abundant and non-toxic metals, or even fruit extracts, are being explored as sustainable alternatives to traditional heavy metal catalysts. Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced energy consumption.
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Designing tandem reactions that form multiple bonds in one pot. |
| Safer Solvents | Utilizing water or other environmentally benign solvents. |
| Catalysis | Employing non-toxic, renewable catalysts like fruit extracts. |
| Energy Efficiency | Using microwave irradiation to reduce reaction times and energy consumption. |
Total Synthesis of Complex this compound Architectures
The this compound core is a prominent feature in a number of structurally complex natural products, most notably the Stemona alkaloids. The total synthesis of these molecules provides a challenging platform to showcase the power and elegance of modern synthetic organic chemistry. A notable example is the total synthesis of (±)-stemoamide.
One successful total synthesis of (±)-stemoamide was achieved in six steps, with a key transformation being a reductive amination to construct the seven-membered ring and control the stereochemistry at the C9a position. Another approach utilized an intramolecular Diels-Alder/retro-Diels-Alder reaction of an alkyne-substituted oxazole (B20620) to directly form the butenolide portion of the molecule.
The enantioselective total synthesis of (–)-stemoamide has also been accomplished, starting from pyroglutamyl alcohol. Key steps in this synthesis include a conjugate addition of a vinyl copper reagent and a ring-closing metathesis (RCM) reaction to form the azepine ring. A different stereocontrolled total synthesis of (–)-stemoamide was achieved from commercially available (S)-pyroglutaminol. This route featured a chemoselective iodoboration and a Pd(0)-catalyzed Negishi cross-coupling followed by RCM to construct the β,γ-unsaturated azepine ring system. The crucial C8-C9 trans-stereochemistry was established through a stereoselective bromolactonization/1,4-reduction sequence.
| Synthetic Approach to Stemoamide | Key Reactions |
| (±)-Stemoamide (Six Steps) | Reductive amination |
| (±)-Stemoamide | Intramolecular Diels-Alder/retro-Diels-Alder |
| (–)-Stemoamide (from pyroglutamyl alcohol) | Conjugate addition, Ring-closing metathesis |
| (–)-Stemoamide (from (S)-pyroglutaminol) | Iodoboration, Negishi cross-coupling, RCM, Bromolactonization/1,4-reduction |
Chemo-, Regio-, and Stereoselectivity in this compound Synthesis
The synthesis of complex molecules containing the this compound core often requires precise control over chemo-, regio-, and stereoselectivity.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of (–)-stemoamide, a chemoselective iodoboration was employed to functionalize a terminal alkyne without affecting other reactive sites in the molecule.
Regioselectivity is the control of the orientation of bond formation. The synthesis of the this compound core itself from a substituted pyridine requires regioselective annulation of the furanone ring. This is typically achieved by pre-functionalizing the pyridine ring at the 2- and 3-positions to direct the cyclization.
Stereoselectivity is crucial for controlling the three-dimensional arrangement of atoms in the final product, which is particularly important for biologically active molecules. In the synthesis of (–)-stemoamide, the desired trans relationship between the C8 and C9a stereocenters was achieved through a stereoselective bromolactonization followed by a 1,4-reduction. The stereochemical outcome of the reduction was directed by the steric accessibility of the butenolide face. The final α-methylation of a lactone precursor also proceeded with high stereoselectivity to furnish the natural product.
Chemical Reactivity and Derivatization of Furo 3,2 B Pyridin 3 2h One
Electrophilic Aromatic Substitution Reactions on the Furo[3,2-b]pyridin-3(2H)-one Core
The fused furan-pyridine system of this compound creates electron-deficient regions, making the compound susceptible to electrophilic substitution, particularly on the furan (B31954) ring. The specific position of substitution is influenced by the electronic effects of the fused rings and any existing substituents.
Reactions such as bromination and nitration have been reported on the furopyridine core. semanticscholar.org The conditions for these reactions must be carefully controlled to achieve the desired regioselectivity and avoid unwanted side reactions. The reactivity of the scaffold can be modulated by the presence of activating or deactivating groups, which can direct the electrophile to a specific position.
Nucleophilic Additions and Substitutions Involving this compound
The carbonyl group within the pyridinone ring of this compound is a key site for nucleophilic attack. smolecule.com This reactivity allows for a variety of nucleophilic addition and substitution reactions, enabling the introduction of diverse functional groups.
For instance, chloro derivatives of the scaffold can undergo nucleophilic substitution with alkoxides or secondary amines. The reaction of 2H-furo[3,2-b]pyran-2-ones with various nitrogen-containing nucleophiles has been studied, demonstrating that the reaction pathway is dependent on the nature of the nucleophile. beilstein-journals.orgbeilstein-journals.org Aliphatic amines can lead to the formation of 2H-furo[3,2-b]pyran-2,7(3H)-diones with an exocyclic enamine moiety, while dinucleophiles can result in recyclization through the opening of the furan ring. beilstein-journals.orgnih.gov
Oxidation and Reduction Chemistry of this compound
The this compound core can undergo both oxidation and reduction reactions to yield a variety of derivatives. evitachem.com Oxidation can lead to the formation of different derivatives, including the corresponding oxides or carboxylic acids. smolecule.comevitachem.com For example, oxidation with potassium permanganate (B83412) can yield furo[3,2-b]pyridine-2-carboxylic acid. evitachem.com
Reduction of the this compound scaffold can modify the functional groups attached to the core. Common reducing agents like sodium borohydride (B1222165) can be used to reduce the carbonyl group, leading to the formation of hydroxy derivatives. evitachem.com Further reduction with agents like lithium aluminum hydride can produce alcohol derivatives. evitachem.com
Ring-Opening and Rearrangement Reactions of this compound
The this compound ring system can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can lead to the formation of novel heterocyclic structures. For example, the interaction of 2H-furo[3,2-b]pyran-2-ones with dinucleophiles can lead to recyclization accompanied by the opening of the furan ring. beilstein-journals.orgnih.gov This process has been utilized to develop a general method for the synthesis of substituted pyrazol-3-ones. beilstein-journals.org
Additionally, rearrangement reactions, such as the Truce–Smiles rearrangement, have been employed in the synthesis of related furo[2,3-c]isoquinoline (B11916879) derivatives. jst.go.jp Aza-oxy-carbanion relay chemistry via a non-Brook rearrangement has also been developed for the synthesis of bicyclic furo[3,2-c]pyridinone compounds. acs.org
Functional Group Interconversions on this compound Derivatives
Once the this compound core is established, a wide array of functional group interconversions can be performed on its derivatives to create diverse libraries of compounds for biological screening. These reactions can involve the modification of substituents on both the furan and pyridine (B92270) rings.
For example, an amino group can be introduced and subsequently functionalized. researchgate.net The conversion of substituents into other functional groups is a common strategy in the derivatization of furopyridines. semanticscholar.org
Cross-Coupling Reactions at the this compound Scaffold (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the functionalization of the this compound scaffold. nih.gov These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups.
A synthetic route for the modular synthesis of 3,6-disubstituted furo[3,2-b]pyridines has been developed, which utilizes two consecutive chemoselective Suzuki couplings. nih.gov This method allows for the flexible elaboration of position 3 and subsequent substitution at position 6. nih.gov Other cross-coupling reactions, such as Sonogashira and Heck reactions, have also been employed in the synthesis of functionalized furo[3,2-b]pyridines. researchgate.net
Bioisosteric Modifications of the this compound Scaffold
Bioisosteric replacement is a key strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. The furo[3,2-b]pyridine (B1253681) scaffold has been investigated as a bioisostere for other heterocyclic systems.
For example, it has been used as a bioisosteric replacement for the pyrazolo[1,5-a]pyrimidine (B1248293) core, leading to a significant improvement in selectivity for certain kinase inhibitors. nih.gov Substituted furo[3,2-b]pyridines have also been explored as novel bioisosteres of 5-HT(1F) receptor agonist indole (B1671886) analogues, resulting in compounds with similar affinity and improved selectivity. researchgate.netnih.gov
Spectroscopic and Advanced Structural Elucidation Techniques for Furo 3,2 B Pyridin 3 2h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Furo[3,2-b]pyridin-3(2H)-one Characterization
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecular structure can be assembled.
While specific experimental data for this compound is not extensively published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on its distinct chemical environment, which includes a pyridine (B92270) ring, a five-membered lactone (a cyclic ester), and an aliphatic methylene (B1212753) group.
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the five protons in the molecule. The two protons of the methylene group (H2) adjacent to the carbonyl and the furan (B31954) oxygen are anticipated to appear as a singlet in the range of 4.5-5.5 ppm. The three aromatic protons on the pyridine ring (H5, H6, and H7) would form a coupled spin system. H7, being adjacent to the electronegative nitrogen atom, would be the most deshielded, appearing as a doublet of doublets around 8.0-8.5 ppm. H5 would likely resonate around 7.5-8.0 ppm, while H6 would appear at the most upfield position of the aromatic protons, around 7.0-7.5 ppm.
The ¹³C NMR spectrum should display all seven carbon signals. The most downfield signal would correspond to the carbonyl carbon (C3) of the lactone, typically appearing in the 170-180 ppm region. The five carbons of the fused aromatic system would resonate between approximately 115 and 160 ppm. The methylene carbon (C2) is expected in the aliphatic region, likely around 65-75 ppm, influenced by the adjacent oxygen atom.
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR Predictions | ¹³C NMR Predictions | |||
|---|---|---|---|---|
| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |
| H2 | 4.5 - 5.5 | s (singlet) | C2 | 65 - 75 |
| H5 | 7.5 - 8.0 | dd (doublet of doublets) | C3 | 170 - 180 |
| H6 | 7.0 - 7.5 | dd (doublet of doublets) | C3a | 155 - 165 |
| H7 | 8.0 - 8.5 | dd (doublet of doublets) | C5 | 120 - 130 |
| C6 | 115 - 125 | |||
| C7 | 145 - 155 | |||
| C7a | 140 - 150 |
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the precise connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons: H5 with H6, and H6 with H7. The methylene protons (H2) would not show any COSY correlations as they have no adjacent protons, confirming their assignment as a singlet.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This would definitively link the proton signals for H2, H5, H6, and H7 to their corresponding carbon signals C2, C5, C6, and C7, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular skeleton. Key expected correlations include:
The methylene protons (H2) showing correlations to the carbonyl carbon (C3) and the bridgehead carbon (C3a).
The aromatic proton H5 showing correlations to the bridgehead carbon C3a and C7.
The aromatic proton H7 showing a correlation to the bridgehead carbon C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. A key NOESY correlation would be expected between the methylene protons (H2) and the aromatic proton H7, confirming their spatial proximity on the fused ring system.
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry provides vital information about a molecule's mass and, by extension, its elemental formula and structural features through fragmentation analysis.
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental composition of the molecule. For this compound, the molecular formula is C₇H₅NO₂. chemsynthesis.comachemblock.com HRMS would be used to confirm this by matching the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) to its calculated theoretical exact mass.
**HRMS Data for this compound (C₇H₅NO₂) **
| Ion Type | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₇H₅NO₂ | 135.0315 |
| [M+H]⁺ | C₇H₆NO₂ | 136.0393 |
| [M+Na]⁺ | C₇H₅NNaO₂ | 158.0212 |
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing insights into the molecule's structure. For the protonated molecular ion of this compound ([M+H]⁺, m/z 136.0), a primary and characteristic fragmentation pathway would be the neutral loss of carbon monoxide (CO, 28 Da) from the lactone ring. This would generate a highly characteristic fragment ion at m/z 108.0. Further fragmentation could involve cleavage of the furan or pyridine ring, consistent with pathways observed for other fused N-heterocyclic compounds. researchgate.netnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound
IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the five-membered lactone. This band is expected to appear at a relatively high wavenumber, typically in the range of 1750–1780 cm⁻¹. Other key absorptions would include C-O stretching from the ester group (~1100-1250 cm⁻¹), C=N and C=C stretching from the pyridine ring (~1550-1650 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The fused aromatic system of this compound constitutes a chromophore that is expected to absorb UV light. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions within the conjugated system. researchgate.net The position of the maximum absorbance (λ_max) would be sensitive to the polarity of the solvent used for the measurement.
Predicted Spectroscopic Data (IR and UV-Vis) for this compound
| Spectroscopy Type | Feature | Predicted Range/Value |
|---|---|---|
| Infrared (IR) | C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ |
| C=O Stretch (Lactone) | 1750 - 1780 cm⁻¹ | |
| C=C / C=N Stretch (Pyridine) | 1550 - 1650 cm⁻¹ | |
| C-O Stretch (Ester) | 1100 - 1250 cm⁻¹ | |
| UV-Visible (UV-Vis) | π → π* transitions | λ_max ~250-350 nm |
X-ray Crystallography for Absolute Configuration and Solid-State Structure of this compound
For a chiral, enantiomerically pure sample of a this compound derivative, X-ray crystallography can also be used to determine its absolute configuration. This is achieved through the analysis of anomalous dispersion effects, which are particularly effective when a heavy atom is present in the structure. The Flack parameter, derived from the crystallographic data, is a critical value used to confidently assign the absolute stereochemistry of a chiral molecule. A value close to zero for a given enantiomer confirms the correct assignment of its absolute configuration.
A hypothetical crystallographic analysis of a derivative of this compound would yield a set of data that can be presented in a standardized format. The following table illustrates the type of information that would be obtained from such an experiment.
Table 1: Hypothetical X-ray Crystallographic Data for a this compound Derivative (Note: This data is illustrative and not based on experimental results for the specified compound.)
| Parameter | Hypothetical Value |
| Chemical Formula | C7H5NO2 (for the parent compound) |
| Formula Weight | 135.12 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1049.8 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.420 |
| R-factor | 0.045 |
| Flack Parameter | 0.02(3) |
The solid-state structure would reveal important details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. This information is invaluable for understanding the physical properties of the compound and for designing new materials.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric this compound
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying the stereochemistry of chiral compounds in solution.
For a chiral derivative of this compound, CD spectroscopy would measure the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is characteristic of a specific enantiomer and can be used to determine its enantiomeric excess and absolute configuration by comparison with theoretical calculations or with the spectra of known related compounds. A positive or negative Cotton effect in a particular region of the spectrum is directly related to the stereochemistry of the molecule.
ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also indicative of the absolute configuration of the enantiomer.
The data obtained from these techniques are crucial for confirming the enantiomeric purity of a sample and for assigning the absolute configuration, especially when suitable crystals for X-ray analysis cannot be obtained.
Table 2: Hypothetical Chiroptical Spectroscopy Data for an Enantiomer of a this compound Derivative (Note: This data is illustrative and not based on experimental results for the specified compound.)
| Technique | Wavelength (nm) | Signal | Interpretation |
| CD | 280 | Positive Cotton Effect (Δε = +2.5) | Corresponds to a specific enantiomer |
| ORD | 300 | Peak in specific rotation ([α] = +150) | Correlates with the CD spectrum |
| ORD | 260 | Trough in specific rotation ([α] = -120) | Confirms the Cotton effect |
Theoretical and Computational Investigations of Furo 3,2 B Pyridin 3 2h One
Quantum Chemical Calculations for Electronic Structure and Reactivity of Furo[3,2-b]pyridin-3(2H)-one
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods would provide a deep understanding of its electronic behavior and potential for chemical reactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on this compound would involve calculations of its molecular geometry, electronic properties, and reactivity descriptors. While specific DFT data for this compound is not available, such a study would likely compute parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.
Furthermore, DFT calculations would typically be used to determine various reactivity descriptors. A hypothetical data table for such calculated parameters is presented below to illustrate the expected outcomes of such a study.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron. |
| Electronegativity | 3.85 | Tendency to attract electrons. |
| Hardness | 2.65 | Resistance to change in electron distribution. |
| Softness | 0.38 | Reciprocal of hardness. |
| Electrophilicity Index | 2.79 | A measure of electrophilic character. |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, could be employed to provide a more rigorous determination of the molecular properties of this compound. These calculations would yield highly accurate predictions of its equilibrium geometry, vibrational frequencies, and electronic energies.
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules. An MD simulation of this compound would provide insights into its dynamic behavior over time, including conformational changes and interactions with solvent molecules or biological macromolecules. At present, there are no published MD simulation studies specifically focused on this compound.
Prediction of Spectroscopic Parameters for this compound
Computational methods are frequently used to predict the spectroscopic parameters of molecules, which can aid in their experimental identification and characterization. For this compound, quantum chemical calculations could predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. A comparison of these predicted spectra with experimental data would be invaluable for confirming the compound's structure.
A hypothetical table of predicted vs. experimental spectroscopic data is shown below.
| Spectroscopic Technique | Predicted Parameter | Experimental Value |
| ¹H NMR | Chemical Shifts (ppm) | Not Available |
| ¹³C NMR | Chemical Shifts (ppm) | Not Available |
| IR | Vibrational Frequencies (cm⁻¹) | Not Available |
| UV-Vis | Absorption Maxima (nm) | Not Available |
Note: This table illustrates the type of data that would be presented if such computational and experimental studies had been conducted.
Computational Studies on Reaction Mechanisms Involving this compound
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. Theoretical studies could be performed to investigate various reactions involving this compound, such as its synthesis or derivatization. These studies would involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies, thereby providing a detailed understanding of the reaction pathway.
In Silico Screening and Virtual Library Design for this compound Derivatives
In silico screening and virtual library design are computational techniques used in drug discovery to identify promising lead compounds. The this compound scaffold could serve as a starting point for the design of a virtual library of derivatives. These derivatives could then be computationally screened against various biological targets to predict their potential therapeutic activity. While the broader class of furopyridines has been investigated for such purposes, specific studies on derivatives of this compound are not documented.
Molecular Docking Studies for Protein-Ligand Interactions of this compound Derivatives
Theoretical and computational investigations, particularly molecular docking studies, have emerged as crucial tools in contemporary drug discovery and development. These in silico methods provide profound insights into the binding mechanisms of small molecules with their macromolecular targets, typically proteins. By predicting the preferred orientation of a ligand when bound to a receptor, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. This understanding is instrumental in rational drug design, aiding in the optimization of lead compounds to enhance their potency and selectivity. In the context of this compound derivatives, molecular docking studies have been employed to explore their potential as therapeutic agents by identifying their putative protein targets and characterizing the molecular interactions that govern their binding affinity.
Recent research has focused on a series of novel furopyridone derivatives, evaluating their potential as cytotoxic agents against esophageal cancer. nih.govnih.gov Among the synthesized compounds, one derivative, designated as 4c, exhibited significant inhibitory activity against esophageal cancer cell lines KYSE70 and KYSE150. nih.govnih.gov To unravel the molecular basis of its potent anti-tumor activity, molecular docking studies were conducted to predict the binding mode of compound 4c with two key protein targets known to be implicated in the proliferation of esophageal cancer cells: Methionine Aminopeptidase 2 (METAP2) and Epidermal Growth Factor Receptor (EGFR). nih.gov
The docking simulations revealed that compound 4c forms stable complexes with both METAP2 and EGFR, indicating that these proteins could be potential targets for this class of compounds. nih.gov The binding of compound 4c to these receptors is characterized by a network of specific molecular interactions, which are detailed in the subsequent sections.
Interaction with Methionine Aminopeptidase 2 (METAP2)
The molecular docking analysis of compound 4c with METAP2 (PDB ID: 5D6E) indicated a strong binding affinity, facilitated by a combination of hydrogen bonds and π-stacking interactions. nih.gov The carbonyl group of the pyridone moiety in the core structure of the furopyridone derivative was predicted to play a pivotal role in the binding, forming hydrogen bonds with the amino acid residues Arg149 and Arg144. nih.gov Additionally, a carbonyl group in the substituent of compound 4c was observed to form a hydrogen bond with Lys155. nih.gov Furthermore, the furan (B31954) ring of the parent compound was involved in a π-stacking interaction with the aromatic side chain of Trp148. nih.gov These interactions collectively contribute to the stable binding of the derivative within the active site of METAP2. nih.gov
| Compound | Protein Target | PDB ID | Interacting Residues | Interaction Type |
| Derivative 4c | METAP2 | 5D6E | Arg149, Arg144 | Hydrogen Bond (with pyridone carbonyl) |
| Derivative 4c | METAP2 | 5D6E | Lys155 | Hydrogen Bond (with substituent carbonyl) |
| Derivative 4c | METAP2 | 5D6E | Trp148 | π-stacking (with furan ring) |
Interaction with Epidermal Growth Factor Receptor (EGFR)
Similarly, the docking study of compound 4c with EGFR (PDB ID: 6DUK) also predicted a favorable binding mode, again highlighting the importance of the furopyridone scaffold. nih.gov The furan ring of the parent compound was shown to engage in a π-stacking interaction with the Trp880 residue of EGFR. nih.gov The carbonyl group of the pyridinone moiety was crucial for the interaction, forming hydrogen bonds with both Arg841 and Lys913. nih.gov Moreover, two carbonyl groups in the substituent of the derivative were also involved in hydrogen bonding, one with Arg841 and another with Ala722. nih.gov These findings suggest that the furopyridone derivatives have the potential to inhibit EGFR, with the carbonyl group of the pyridone ring being a key pharmacophoric feature for this interaction. nih.gov
| Compound | Protein Target | PDB ID | Interacting Residues | Interaction Type |
| Derivative 4c | EGFR | 6DUK | Trp880 | π-stacking (with furan ring) |
| Derivative 4c | EGFR | 6DUK | Arg841, Lys913 | Hydrogen Bond (with pyridone carbonyl) |
| Derivative 4c | EGFR | 6DUK | Arg841, Ala722 | Hydrogen Bond (with substituent carbonyls) |
These molecular docking studies provide a valuable theoretical framework for understanding the structure-activity relationships of this compound derivatives and offer a rational basis for the design of more potent and selective inhibitors targeting METAP2 and EGFR for cancer therapy. nih.govnih.gov
Biological and Pharmacological Research on Furo 3,2 B Pyridin 3 2h One in Vitro and Mechanistic Focus
Exploration of Furo[3,2-b]pyridin-3(2H)-one as a Bioactive Scaffold
The furo[3,2-b]pyridine (B1253681) motif is recognized as a privileged scaffold, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netresearchgate.net This versatility has led to its exploration in various therapeutic areas, particularly in oncology and for neurodegenerative diseases. europa.eu Researchers have identified the furo[3,2-b]pyridine core as a novel basis for potent and highly selective inhibitors of cdc-like kinases (CLKs) and as effective modulators of the Hedgehog signaling pathway. researchgate.netresearchgate.net
The rationale for its use often involves the bioisosteric replacement of other known pharmacophores, such as the pyrazolo[1,5-a]pyrimidine (B1248293) motif. europa.eunih.gov By substituting with the furo[3,2-b]pyridine core, researchers have successfully developed compounds with improved kinome-wide selectivity. nih.gov This enhancement is partly attributed to the potential for weaker interactions with the highly conserved hinge region of kinases, allowing for more specific interactions elsewhere in the binding site. nih.govfrontiersin.org The fused bicyclic system, which combines an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring, serves as an adaptable platform for creating inhibitors that can be finely tuned to achieve high potency and selectivity for specific protein targets.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For the furo[3,2-b]pyridine scaffold, extensive SAR studies have been conducted, primarily by modifying substituents at various positions on the bicyclic core. These investigations have been crucial in optimizing the potency and selectivity of these compounds as kinase inhibitors and pathway modulators. researchgate.net
The development of furo[3,2-b]pyridine-based bioactive compounds is heavily reliant on rational design and modular synthetic strategies that allow for systematic structural modifications. europa.eu A common approach begins with the creation of a key versatile intermediate, such as a di-halogenated furo[3,2-b]pyridine, which can then undergo a series of chemoselective couplings to introduce diverse substituents at specific positions. researchgate.netnih.gov
Key synthetic methodologies include:
Copper-Mediated Oxidative Cyclization: This method is used to assemble the core furo[3,2-b]pyridine scaffold itself. researchgate.netresearchgate.net
Chemoselective Metal-Mediated Couplings: Techniques like the Suzuki coupling are employed to flexibly and sequentially add different chemical groups to positions 3, 5, 6, and 7 of the scaffold. researchgate.netnih.govresearchgate.net
Regioselective Functionalization: Directed metalation, particularly lithiation, enables the introduction of various functionalities at specific positions that might be otherwise inaccessible.
This rational and modular approach has enabled the synthesis of targeted libraries of compounds. For example, researchers designed furo[3,2-b]pyridine analogues as bioisosteres of known kinase inhibitors like LDN-193189, which led to the discovery of molecules with remarkably improved selectivity profiles. nih.gov Optimization of a subseries of 3,5-disubstituted furo[3,2-b]pyridines yielded potent inhibitors of CLKs, while profiling of a kinase-inactive subset of 3,5,7-trisubstituted derivatives revealed sub-micromolar modulators of the Hedgehog pathway. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of compounds to their biological activity. These models are invaluable for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. A typical QSAR model takes the form of an equation:
Activity = f (Physicochemical Properties and/or Structural Descriptors) + error
Despite the extensive SAR studies on furo[3,2-b]pyridine derivatives, specific and detailed QSAR models for this scaffold are not widely reported in the reviewed scientific literature. However, the principles of QSAR are directly applicable. To develop such a model, a dataset of furo[3,2-b]pyridine analogues with their measured biological activities (e.g., IC₅₀ values) would be compiled. Molecular descriptors representing physicochemical properties (e.g., lipophilicity, electronic properties) and structural features would be calculated for each analogue. Statistical methods would then be used to generate a predictive equation. Such a model could further rationalize the observed SAR and guide the design of next-generation compounds with enhanced potency and selectivity.
Mechanistic Investigations of this compound Biological Activity
Understanding the precise molecular mechanisms by which furo[3,2-b]pyridine derivatives exert their biological effects is critical for their development as therapeutic agents or research tools. Mechanistic studies have focused on identifying the specific protein targets and elucidating the nature of the molecular interactions at the binding site.
Research has successfully identified and validated several key biological targets for derivatives of the furo[3,2-b]pyridine scaffold. The substitution pattern on the core ring system is a critical determinant of target specificity.
Cdc-Like Kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs): 3,5-disubstituted furo[3,2-b]pyridines have been identified as potent and highly selective inhibitors of these kinase families. researchgate.netfrontiersin.orgnih.gov CLKs are crucial regulators of pre-mRNA splicing, making them attractive targets in oncology. nih.govnih.gov HIPKs are involved in cellular signaling pathways related to development and disease. frontiersin.org
Hedgehog (Hh) Signaling Pathway: A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were found to be inactive as kinase inhibitors, were discovered to be efficient sub-micromolar modulators of the Hedgehog signaling pathway. researchgate.netresearchgate.net This pathway is vital in embryonic development and its dysregulation is implicated in several cancers.
Activin Receptor-Like Kinases (ALKs): Through rational design, 3,6-disubstituted furo[3,2-b]pyridines have been developed as potent inhibitors of ALK family members, particularly ALK1 and ALK2, which are involved in angiogenesis and cardiovascular diseases. nih.gov
Detailed enzyme inhibition assays have quantified the potency of furo[3,2-b]pyridine derivatives against their identified kinase targets. These studies have yielded specific IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%), confirming the high potency of optimized compounds. frontiersin.orgresearchgate.net
Crystallographic studies have provided atomic-level insights into the binding modes of these inhibitors. A notable finding is that some furo[3,2-b]pyridine derivatives adopt unusual binding modes within the kinase active site. frontiersin.orgacs.org Instead of relying solely on classical hydrogen bonds with the kinase hinge region, these compounds can engage with the "back pocket" of the ATP-binding site. researchgate.netacs.org This interaction with the less-conserved back pocket is a key factor contributing to the high kinome-wide selectivity observed for many inhibitors based on this scaffold. researchgate.netfrontiersin.org
Below are tables summarizing the inhibitory activity of representative furo[3,2-b]pyridine derivatives against various kinases.
Table 1: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives Against CLK and HIPK Kinases Data sourced from scientific literature. frontiersin.orgresearchgate.net
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| MU1210 | CLK1 | 8 |
| MU1210 | CLK2 | 20 |
| MU1210 | CLK4 | 12 |
| MU135 | HIPK1 | 248 |
| MU135 | HIPK2 | 119 |
| MU135 | HIPK3 | 476 |
| MU1787 | HIPK1 | 285 |
| MU1787 | HIPK2 | 123 |
| MU1787 | HIPK3 | 283 |
Table 2: Inhibitory Activity of Furo[3,2-b]pyridine Derivative MU1700 Against ALK Kinases Data sourced from scientific literature. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| MU1700 | ALK1 | 7 |
| MU1700 | ALK2 | 14 |
| MU1700 | ALK6 | 88 |
Cellular Pathway Modulation by this compound
Research has identified the parent furo[3,2-b]pyridine scaffold as a privileged structure for developing potent and highly selective modulators of critical cellular signaling pathways. nih.govresearchgate.net While studies focusing specifically on the this compound derivative are limited, investigations into the broader family of furo[3,2-b]pyridines have yielded significant findings.
Derivatives of the furo[3,2-b]pyridine core have been shown to act as:
Inhibitors of cdc-like kinases (CLKs): Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the development of potent, cell-active, and highly selective inhibitors of CLKs. nih.govresearchgate.net These kinases are crucial in the regulation of alternative mRNA splicing, and their inhibition is a point of interest for therapeutic development. researchgate.net
Modulators of the Hedgehog (Hh) signaling pathway: A subset of kinase-inactive 3,5,7-trisubstituted furo[3,2-b]pyridines has been identified as effective modulators of the Hedgehog signaling pathway, demonstrating sub-micromolar activity. nih.govresearchgate.net The Hedgehog pathway is essential during embryonic development and its dysregulation is implicated in various cancers. nih.gov
These findings suggest that the furo[3,2-b]pyridine framework is a versatile scaffold for interacting with key cellular targets. Further investigation is needed to determine if the specific ketone functional group in this compound confers any unique modulatory activities on these or other cellular pathways.
Role in Reactive Oxygen Species (ROS) Generation (e.g., Photodynamic Applications)
The generation of Reactive Oxygen Species (ROS) is a key mechanism in photodynamic therapy (PDT), where a photosensitizer molecule is excited by light to produce cytotoxic species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH). mdpi.com These species can induce cell death, making PDT a targeted cancer therapy. rsc.org
Currently, there is limited direct research available on the specific role of this compound in ROS generation. However, related heterocyclic structures have been investigated for such properties. For instance, a novel photosensitizer based on a furo[3,2-c]pyridine core demonstrated high efficiency in generating both singlet oxygen and hydroxyl radicals, showing potential for the photodynamic ablation of bacteria. nih.gov The photophysical properties required for a photosensitizer include efficient population of an excited triplet state upon light absorption, which can then transfer energy to molecular oxygen to create ROS. mdpi.comnih.gov
While the potential of the furo[3,2-b]pyridine scaffold in PDT has not been extensively explored, the demonstrated activity of its isomers suggests a possible area for future research. The specific photophysical properties of this compound would need to be characterized to determine its suitability as a photosensitizer for applications requiring ROS generation.
Applications of this compound in Chemical Biology Probes
Chemical biology probes are small molecules used to study and manipulate biological systems. The furo[3,2-b]pyridine scaffold has been recognized for its utility in developing such tools, particularly for kinase research. nih.govresearchgate.net
Fluorescent probes are essential tools for visualizing biological processes and molecules within living cells. mdpi.com They are typically designed with a fluorophore (a light-emitting molecule) linked to a recognition element that targets a specific biomolecule. Pyridine-based structures are common components of fluorescent probes due to their favorable photophysical properties. mdpi.comresearchgate.net
There is currently no specific information in the reviewed literature detailing the development of fluorescent probes directly from the this compound structure. However, the broader class of pyridine derivatives has been successfully used to create fluorescent probes for various applications, including the imaging of lipid droplets in cells. mdpi.com The inherent fluorescence properties of the furo[3,2-b]pyridine core would need to be established to assess its potential as a scaffold for new fluorescent probes.
Affinity labeling is a technique used to identify and map the binding sites of ligands on proteins or other macromolecules. While there are no specific reports on the use of this compound in affinity labeling, derivatives of the parent furo[3,2-b]pyridine scaffold have been developed as high-quality chemical biology probes. researchgate.net For example, the compound MU1210 , a furo[3,2-b]pyridine derivative, has been recommended as a selective probe for studying cdc-like kinases CLK1, CLK2, and CLK4. researchgate.net This demonstrates the suitability of the core structure for creating specific molecular tools to investigate protein function.
In Vitro Antimicrobial and Antifungal Activity of this compound Derivatives
The search for new antimicrobial and antifungal agents is driven by rising resistance to existing drugs. dntb.gov.ua Pyridine and its fused heterocyclic derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. nih.govajol.info
While direct studies on the antimicrobial properties of this compound are not available in the reviewed literature, research on isomeric structures provides insight into the potential of this chemical class. A study on furo[3,2-c]pyridine derivatives reported moderate to good antimicrobial activity against several bacterial and fungal pathogens. semanticscholar.org Similarly, other fused pyrano[2,3-b]pyridine and thienopyridine derivatives have shown promising activity against various microbes. dntb.gov.uaekb.eg
The table below summarizes findings for related furo-pyridine structures, indicating the potential areas where this compound derivatives might also show activity.
| Compound Class | Organism | Type | Activity Noted |
| Furo[3,2-c]pyridine derivatives | Xanthomonas sp. | Bacterium | Moderate to Good |
| Furo[3,2-c]pyridine derivatives | Erwinia amylovora | Bacterium | Moderate to Good |
| Furo[3,2-c]pyridine derivatives | Pyrenophora avenae | Fungus | Moderate to Good |
| Furo[3,2-c]pyridine derivatives | Fusarium graminearum | Fungus | Moderate to Good |
Data derived from a study on Furo[3,2-c]pyridine derivatives semanticscholar.org.
These results for the isomeric furo[3,2-c]pyridines suggest that the furo[3,2-b]pyridine scaffold, including the specific this compound derivative, warrants investigation for its potential antimicrobial and antifungal properties.
Applications of Furo 3,2 B Pyridin 3 2h One in Material Science and Other Fields
Furo[3,2-b]pyridin-3(2H)-one as a Building Block for Advanced Materials
There is currently a lack of specific published research detailing the use of this compound as a direct building block for advanced materials. Studies on the parent furo[3,2-b]pyridine (B1253681) scaffold suggest its potential utility due to the fused heterocyclic system, which combines an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring. However, direct polymerization or incorporation of the this compound variant into material backbones has not been reported.
Integration of this compound into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
No specific studies detailing the integration or application of this compound in Organic Light-Emitting Diodes (OLEDs) or other optoelectronic materials were found. Research in this area tends to focus on different isomers, such as furo[3,2-c]pyridine, which have been used to create iridium complexes for efficient phosphorescent OLEDs. The specific photophysical and electronic properties of this compound that would be relevant for optoelectronic applications have not been characterized in the available literature.
This compound in Sensing Applications
Information regarding the application of this compound in chemical or biological sensing is not present in the current body of scientific literature. The potential of this specific compound to act as a sensor, either through fluorescence, colorimetric changes, or other signaling mechanisms upon interaction with analytes, remains an unexplored area of research.
Future Perspectives and Emerging Research Directions for Furo 3,2 B Pyridin 3 2h One
Unexplored Synthetic Avenues for Furo[3,2-b]pyridin-3(2H)-one and its Analogues
While established methods like metal-mediated couplings have been successful in synthesizing the parent furo[3,2-b]pyridine (B1253681) core sci-hub.seresearchgate.netresearchgate.net, significant opportunities exist for developing more efficient, sustainable, and diverse synthetic routes to the this compound scaffold and its analogues.
Future research could focus on:
Catalyst-Free Multicomponent Reactions (MCRs): The development of one-pot, three-component reactions in environmentally benign solvents like water presents a highly efficient and green approach to novel furopyridine derivatives. tandfonline.com Exploring MCRs for the this compound core could rapidly generate a library of compounds from simple starting materials, minimizing waste and purification steps.
Photocatalysis and Electrochemistry: These modern synthetic tools offer unique reaction pathways under mild conditions. Visible-light photocatalysis or electrochemical cyclization could enable the construction of the this compound ring system through novel bond formations that are inaccessible via traditional thermal methods.
Continuous Flow Synthesis: Translating existing multi-step syntheses into continuous flow processes can significantly improve reaction efficiency, safety, and scalability. A flow-based approach would allow for precise control over reaction parameters, potentially increasing yields and purity while facilitating rapid analogue synthesis for structure-activity relationship (SAR) studies.
Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the pre-formed this compound scaffold would be a powerful tool. This would allow for the direct introduction of various substituents at different positions, bypassing the need for de novo synthesis for each new analogue and accelerating the exploration of its chemical space.
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. tandfonline.com | Design of novel one-pot syntheses in aqueous media. |
| Photocatalysis/Electrochemistry | Mild reaction conditions, access to unique reactive intermediates, high selectivity. | Development of novel cyclization and functionalization reactions. |
| Continuous Flow Chemistry | Enhanced safety, scalability, process control, and rapid analogue synthesis. | Adaptation of known synthetic routes to flow reactors. |
| Late-Stage C-H Functionalization | Bypasses de novo synthesis, rapid derivatization of the core scaffold. | Discovery of selective catalysts for C-H activation at various positions. |
Advanced Computational Approaches for this compound Design and Optimization
Computational chemistry is an indispensable tool for accelerating drug discovery. For the this compound scaffold, advanced in silico techniques can guide the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties.
Emerging computational directions include:
Molecular Dynamics (MD) Simulations: While molecular docking provides a static view of ligand-protein interactions, MD simulations can predict the dynamic behavior of a this compound derivative within a biological target's binding site over time. nih.govrsc.org This can reveal key conformational changes, stable binding modes, and the role of water molecules, offering deeper insights for inhibitor design. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing statistically significant 2D and 3D-QSAR models, researchers can identify the key structural features of this compound analogues that correlate with their biological activity. nih.govnih.gov These models can then be used to predict the potency of virtual compounds before their synthesis, prioritizing the most promising candidates.
Free Energy Perturbation (FEP): FEP and other rigorous free energy calculation methods can provide highly accurate predictions of protein-ligand binding affinities. Applying FEP to a series of this compound derivatives can help in fine-tuning substituents to maximize target engagement.
Artificial Intelligence and Machine Learning (AI/ML): AI/ML models can be trained on existing screening data to predict the biological activity of novel, un-synthesized compounds. These models can screen vast virtual libraries of this compound derivatives to identify unique structures with a high probability of being active against specific targets.
Expansion of this compound Chemical Space through Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex molecules, increasing the probability of discovering novel biological activities. nih.govrsc.orgnih.gov Applying DOS principles to the this compound core can unlock new areas of chemical space.
Future strategies could involve:
Scaffold-Diversity DOS: Designing synthetic pathways that allow for divergent outcomes from a common intermediate. By slightly changing reaction conditions or reagents, the this compound core could be transformed into a variety of different fused heterocyclic systems, creating a library rich in scaffold diversity. frontiersin.org
Build/Couple/Pair (B/C/P) Strategy: This modular approach involves synthesizing a set of building blocks, coupling them together in various combinations, and then inducing a "pairing" or cyclization reaction to form diverse molecular skeletons. acs.orgnih.gov A B/C/P strategy could be developed to generate a wide range of macrocycles or complex polycycles incorporating the this compound motif.
Natural Product-Inspired DOS: Using natural products as inspiration to design complex and three-dimensional this compound analogues. This approach aims to create libraries of compounds that occupy regions of chemical space similar to those of natural products, which are known to be rich in bioactive molecules. frontiersin.org
| DOS Strategy | Description | Application to this compound |
|---|---|---|
| Scaffold Diversity | Generates multiple distinct molecular skeletons from a common precursor. frontiersin.org | Transforming the core into novel polycyclic systems. |
| Build/Couple/Pair (B/C/P) | A modular strategy for assembling complex molecules from simple building blocks. acs.orgnih.gov | Creating macrocyclic or spirocyclic analogues. |
| Natural Product-Inspired | Synthesizing compounds with structural features reminiscent of natural products. frontiersin.org | Generating libraries with high sp3-character and stereochemical complexity. |
Novel Biological Targets and Mechanistic Insights for this compound
The parent furo[3,2-b]pyridine scaffold is a versatile pharmacophore, showing activity against multiple important targets. researchgate.net Research into this compound derivatives is expected to uncover new biological roles and provide deeper mechanistic understanding.
Key research directions include:
Kinase Inhibition: The furo[3,2-b]pyridine core is a known scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). sci-hub.seresearchgate.netresearchgate.net Future work should explore this compound analogues against the broader kinome. The carbonyl group of the lactone ring could form unique hydrogen bonds within ATP-binding sites, potentially leading to novel selectivity profiles against kinases implicated in cancer and neurodegenerative diseases. sci-hub.seresearchgate.net
Hedgehog Pathway Modulation: Certain trisubstituted furo[3,2-b]pyridines have been identified as sub-micromolar modulators of the Hedgehog signaling pathway, a key regulator in embryonic development and cancer. sci-hub.seresearchgate.netnih.govnih.gov Investigating this compound derivatives as modulators of this pathway could yield new therapeutic agents for treating cancers like medulloblastoma and basal cell carcinoma. nih.gov
Exploring New Target Classes: Phenotypic screening of diverse libraries of this compound analogues could identify compounds with unexpected activities. Subsequent target deconvolution studies could reveal entirely new biological targets, opening up new avenues for therapeutic intervention.
Chemical Probes: Developing highly potent and selective this compound derivatives as chemical probes. These tools are crucial for the study and validation of novel biological targets in the fields of chemical biology and drug discovery. researchgate.netrsc.org
Synergistic Applications of this compound in Interdisciplinary Research
The unique electronic and structural properties of the this compound scaffold make it a candidate for applications beyond medicinal chemistry, particularly at the intersection of chemistry, materials science, and biology.
Emerging interdisciplinary applications include:
Organic Electronics: Heterocyclic compounds with conjugated π-systems are fundamental building blocks for organic semiconductors. slideshare.netresearchgate.net The fused aromatic system of this compound suggests it could be explored as a novel building block for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). openaccessgovernment.orggoogle.com Its properties could be tuned by chemical modification to control the material's band gap and charge transport characteristics. openaccessgovernment.org
Chemical Biology and Bioimaging: By attaching fluorescent tags or reactive handles to the this compound scaffold, it can be converted into a tool for chemical biology. These modified compounds could be used to visualize biological processes, identify protein targets in living cells through activity-based protein profiling, or serve as sensors for specific biomolecules.
Functional Materials: The ability of the this compound core to participate in non-covalent interactions like hydrogen bonding and π-stacking could be exploited in the design of supramolecular assemblies, liquid crystals, or porous organic frameworks with unique photophysical or catalytic properties.
Q & A
Q. What are the established synthetic routes for furo[3,2-b]pyridin-3(2H)-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors like 2-aminopyridine with α-haloketones. A common method includes:
- O-Alkylation : Reacting ethyl 3-hydroxypicolinate with ethyl bromoacetate to form a diester intermediate.
- Cyclization : Using potassium carbonate in dimethylformamide (DMF) to induce ring closure.
- Hydrolysis and Decarboxylation : Converting intermediates to the final product under acidic conditions . Yield optimization requires precise control of base concentration (e.g., 1.5–2.0 eq. K₂CO₃) and solvent polarity. Microwave-assisted methods can reduce reaction times by 50% while maintaining yields >70% .
Q. What structural features of this compound contribute to its bioactivity?
The fused furan-pyridine system enables π-π stacking with enzyme active sites, while the carbonyl group at position 3 enhances hydrogen bonding. Key structural determinants include:
- Ring Fusion Position : The [3,2-b] fusion creates a planar structure ideal for kinase binding pockets.
- Electron-Deficient Pyridine Ring : Facilitates interactions with catalytic lysine residues in CLKs . Comparative studies show that altering the fusion position (e.g., [2,3-c] vs. [3,2-b]) reduces anticancer activity by >40% due to steric mismatches .
Q. What primary biological activities have been reported for this compound?
- Anticancer : Inhibits CLKs (IC₅₀ = 6.25 µM in MDA-MB-231 cells), suppressing the Hedgehog pathway and reducing tumor growth .
- Antimicrobial : Derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus .
- Enzyme Modulation : Acts as a selective inhibitor of RNA splicing kinases, with >100-fold selectivity over related kinases like DYRK1A .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from assay conditions or derivative structural variations. To address this:
- Standardize Assays : Use isogenic cell lines (e.g., CLK1-knockout vs. wild-type) to confirm target specificity.
- Control Substituent Effects : Compare parent compound activity with methyl-/halogen-substituted derivatives (e.g., 2-methyl variants show 3x higher CLK inhibition) .
- Validate Pathway Modulation : Quantify Hedgehog pathway markers (e.g., Gli1 mRNA levels) via qPCR to confirm mechanistic consistency .
Q. What strategies optimize the synthesis of derivatives for enhanced pharmacokinetic properties?
- Position-Specific Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to improve metabolic stability (t₁/₂ increased from 2.1 to 5.8 hours in murine models) .
- Prodrug Design : Synthesize tert-butoxycarbonyl (Boc)-protected amines, which increase solubility by 20-fold while retaining activity .
- Hybrid Scaffolds : Combine with thienopyridine moieties to enhance blood-brain barrier penetration (logP reduced from 2.3 to 1.8) .
Q. How does this compound interact with cdc-like kinases (CLKs) at the molecular level?
Molecular docking and X-ray crystallography reveal:
- Binding Site : The pyridine ring occupies the ATP-binding pocket, forming a salt bridge with Lys234.
- Key Interactions : The furan oxygen hydrogen-bonds with Glu281, while the carbonyl group interacts with Ser302 via water-mediated contacts . Mutagenesis studies show that Ser302Ala mutations reduce inhibitory potency by 90%, highlighting its critical role .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
